molecular formula C20H14S2 B1447002 7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene CAS No. 1019983-99-3

7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

Cat. No.: B1447002
CAS No.: 1019983-99-3
M. Wt: 318.5 g/mol
InChI Key: HPJACFAPBXKLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene (purified by sublimation) is an organic compound with the molecular formula C20H14S2. It is a derivative of anthradithiophene, characterized by the presence of two methyl groups at the 2 and 8 positions of the anthracene core, and two sulfur atoms incorporated into the thiophene rings. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its stable p-type semiconductor properties .

Biochemical Analysis

Biochemical Properties

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene remains stable under inert gas conditions but is sensitive to light and air . Over time, degradation products may form, which can have different biological activities compared to the parent compound.

Dosage Effects in Animal Models

The effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein folding and secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,6-dimethoxyanthracene with sulfur-containing reagents to form the dithiophene rings. The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and sublimation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound acts as a p-type semiconductor, facilitating the transport of holes in electronic devices. The molecular targets include the active sites in organic transistors, where it enhances charge mobility and stability. The pathways involved include the formation of π-π stacking interactions and the alignment of molecular orbitals to facilitate charge transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is unique due to the presence of methyl groups that enhance its solubility and processability. This modification also improves its electronic properties, making it a more efficient semiconductor compared to its non-methylated counterparts .

Properties

IUPAC Name

7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJACFAPBXKLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 2
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 3
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 4
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 5
Reactant of Route 5
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Reactant of Route 6
Reactant of Route 6
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.